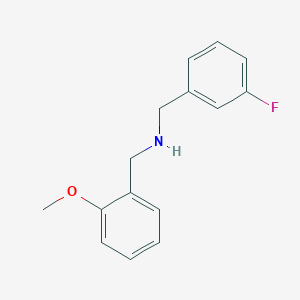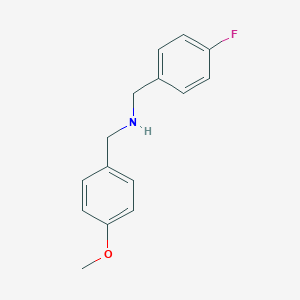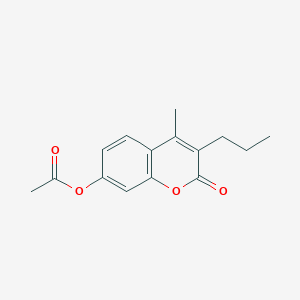
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate is a chemical compound that belongs to the family of flavonoids. It is also known as chrysin acetate and has been extensively studied for its potential therapeutic properties. Chrysin acetate is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 141-143°C.
作用機序
The mechanism of action of chrysin acetate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Chrysin acetate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
生化学的および生理学的効果
Chrysin acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases. Chrysin acetate has also been found to modulate the immune system and enhance the activity of natural killer cells. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
Chrysin acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, chrysin acetate has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of chrysin acetate. One area of research is the development of novel formulations that can improve its bioavailability. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Chrysin acetate has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to elucidate the mechanism of action of chrysin acetate and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, chrysin acetate is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been found to modulate various signaling pathways. Chrysin acetate has several advantages for lab experiments but also has some limitations. There are several future directions for the study of chrysin acetate, including the development of novel formulations and the investigation of its potential use in the treatment of neurological and metabolic disorders.
合成法
The synthesis of chrysin acetate can be achieved through the reaction of chrysin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place under reflux conditions and is followed by purification through recrystallization. The yield of the reaction is typically around 70-80%.
科学的研究の応用
Chrysin acetate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of anxiety and depression. Chrysin acetate has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs.
特性
CAS番号 |
64309-71-3 |
|---|---|
製品名 |
(4-Methyl-2-oxo-3-propylchromen-7-yl) acetate |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
(4-methyl-2-oxo-3-propylchromen-7-yl) acetate |
InChI |
InChI=1S/C15H16O4/c1-4-5-13-9(2)12-7-6-11(18-10(3)16)8-14(12)19-15(13)17/h6-8H,4-5H2,1-3H3 |
InChIキー |
QPWYUPQPEVERKC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
正規SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



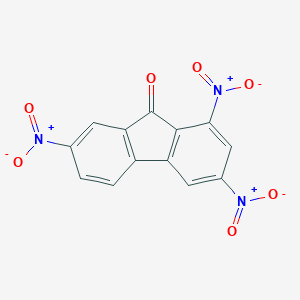
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
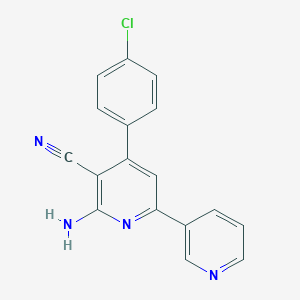
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
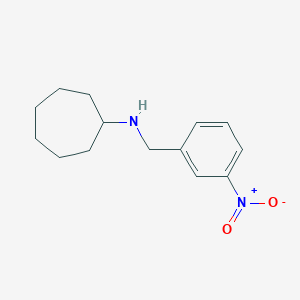
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
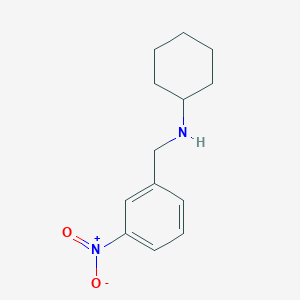
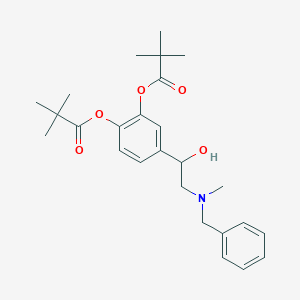
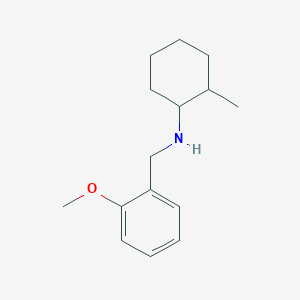
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
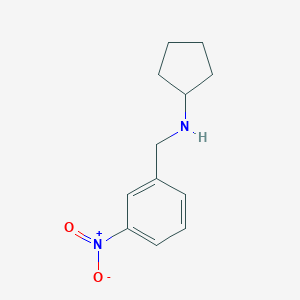
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
